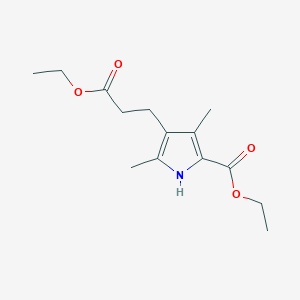

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157290. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303190 | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54278-10-3 | |

| Record name | Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54278-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate

For inquiries: [A fictional contact email or link]

Abstract

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, a substituted pyrrole derivative of interest in synthetic organic chemistry and potential pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of critical physicochemical data. The guide synthesizes information from various sources, presenting it in a structured format with detailed explanations and experimental context. All data is supported by citations to authoritative sources.

Introduction

This compound (CAS No. 54278-10-3) is a polysubstituted pyrrole. The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The specific arrangement of the ethyl propionate and ethoxycarbonyl groups on the dimethylpyrrole core of this molecule suggests its potential as a versatile building block in the synthesis of more complex molecular architectures, including porphyrins and related macrocycles. An understanding of its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development.

This guide provides a detailed examination of the physical and spectroscopic properties of this compound, alongside standardized protocols for their experimental determination.

Molecular Structure and Identifiers

The foundational aspect of understanding a compound's physical properties lies in its molecular structure.

IUPAC Name: ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate[1]

Synonyms: Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate, 2-Ethoxycarbonyl-4-(2-ethoxycarbonylethyl)-3,5-dimethylpyrrole[2]

Molecular Formula: C₁₄H₂₁NO₄[1][2][3][4]

Molecular Weight: 267.32 g/mol [1][2][3][4]

CAS Number: 54278-10-3[1][2][3]

InChI Key: ZYNJVGCLOFPWFZ-UHFFFAOYSA-N[1][2][3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical properties is presented in the table below, followed by a more detailed discussion of each parameter.

| Property | Value | Source(s) |

| Appearance | Chunks | [3] |

| Melting Point | 70-77 °C | [3][5] |

| Boiling Point | 165-170 °C at 0.02 Torr | [2][5] |

| Density | 1.111 g/cm³ | [2] |

| Refractive Index | 1.51 | [2] |

| Solubility | Data not available; see Protocol 3.2 | - |

| XLogP3 | 2.5 | [1][2] |

Appearance

Commercial sources describe this compound as being available in the form of "chunks"[3]. This suggests a solid material at room temperature, consistent with its reported melting point. The color is not specified and may vary depending on purity.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. The reported melting point ranges from 70-72 °C to 75-77 °C[3][5]. A narrow melting range is indicative of high purity.

Boiling Point

Due to its relatively high molecular weight and potential for thermal decomposition at atmospheric pressure, the boiling point is reported under reduced pressure as 165-170 °C at 0.02 Torr[2][5]. This information is crucial for purification by vacuum distillation.

Solubility

A systematic approach to determining solubility is essential for practical applications. The following protocol outlines a standard method for qualitative solubility testing.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are available through commercial suppliers such as Sigma-Aldrich and in public databases like SpectraBase[1][6]. While detailed peak assignments and coupling constants require access to the raw spectral data, the availability of these spectra provides a definitive method for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two ethyl groups (triplets and quartets), the two methyl groups attached to the pyrrole ring (singlets), the methylene protons of the propionate side chain (triplets), and the N-H proton of the pyrrole ring (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the pyrrole ring, and the sp³-hybridized carbons of the alkyl chains.

Experimental Protocols

The following section details standardized methodologies for the determination of key physical properties.

Protocol for Melting Point Determination

This protocol describes the capillary method for determining the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the "chunks" using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and tap the sealed end on a hard surface to move the sample to the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid heating to get an estimate. For an accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting point range.

Caption: Workflow for determining the melting point of a solid compound.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assessing the solubility of a compound in various solvents at room temperature.

Apparatus and Reagents:

-

Small test tubes

-

Vortex mixer or glass stirring rods

-

This compound

-

Solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, Ethanol, Acetone, Dichloromethane, Toluene, Hexane

Procedure:

-

Initial Test: To a test tube, add approximately 10-20 mg of the compound.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Observation: Visually inspect the solution. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

-

Systematic Testing: Perform the solubility tests in the following order, proceeding to the next solvent only if the compound is insoluble in the previous one:

-

Water

-

5% aq. NaOH

-

5% aq. NaHCO₃

-

5% aq. HCl

-

Common organic solvents (Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

-

Caption: Logical flow for systematic qualitative solubility testing.

Safety and Handling

This compound is classified with the following hazard statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has consolidated the available physical property data for this compound. The provided information on its molecular structure, physicochemical properties, spectroscopic signatures, and safety protocols serves as a valuable resource for scientists and researchers. While key data points such as a comprehensive solubility profile and crystal structure analysis are not yet publicly available, the experimental protocols outlined herein provide a clear path for their determination. The continued characterization of this and similar substituted pyrroles will undoubtedly contribute to advancements in synthetic chemistry and drug discovery.

References

Chemical structure of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate.

An In-depth Technical Guide to Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's structural characteristics, a robust synthetic pathway with mechanistic insights, and its strategic importance as a versatile building block in the synthesis of complex, biologically active molecules.

The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant biological activity.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of molecules that interact with biological targets. Compounds like Atorvastatin, Sunitinib, and Tolmetin showcase the pyrrole core's versatility.[2] this compound (henceforth referred to as EDEPP) is a highly functionalized pyrrole derivative that serves as a critical starting material for constructing more elaborate molecular architectures. Its specific substitution pattern offers multiple reaction sites for diversification, making it a valuable intermediate for synthetic chemists.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application. EDEPP is a polysubstituted pyrrole with the chemical formula C₁₄H₂₁NO₄.[4]

Chemical Structure:

Caption: 2D structure of this compound.

The molecule features a central pyrrole ring substituted with two methyl groups, an ethoxycarbonyl group, and an ethyl propionate chain. This arrangement of functional groups provides a rich platform for subsequent chemical modifications.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | [4] |

| CAS Number | 54278-10-3 | |

| Molecular Formula | C₁₄H₂₁NO₄ | [4] |

| Molecular Weight | 267.32 g/mol | |

| Melting Point | 73-77 °C | [5] |

| Boiling Point | 165-170 °C at 0.02 Torr | [5] |

| SMILES | CCOC(=O)CCc1c(C)[nH]c(C(=O)OCC)c1C | |

| InChIKey | ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |

| XLogP3 | 2.5 | [5] |

Synthesis Pathway: The Knorr Pyrrole Synthesis

The synthesis of highly substituted pyrroles like EDEPP is most effectively achieved through classic named reactions. The Knorr pyrrole synthesis is particularly well-suited for this target due to its convergent nature and ability to precisely control the substitution pattern.[6][7] This method involves the condensation of an α-amino-ketone with a β-ketoester.[6] A critical aspect of this synthesis is that the α-aminoketone is highly unstable and prone to self-condensation; therefore, it must be generated in situ.[6]

The most common and field-proven approach is to generate the α-aminoketone by reducing an α-oximino-β-ketoester with zinc dust in acetic acid.[6] This strategy provides a reliable one-pot procedure for accessing the desired pyrrole core.

Mechanistic Rationale

The choice of the Knorr synthesis is deliberate. It builds the pyrrole ring by combining two distinct carbonyl-containing fragments, allowing for the introduction of different substituents at positions 2, 3, 4, and 5. Other methods, like the Paal-Knorr synthesis, require a pre-formed 1,4-dicarbonyl compound, which can be more challenging to synthesize with the desired substitution pattern.[8][9] The Hantzsch synthesis, while also powerful, typically involves the reaction of a β-ketoester with an α-haloketone and ammonia, which can sometimes lead to regioselectivity issues that the Knorr synthesis avoids.[1][10]

Synthetic Workflow Diagram

Caption: Workflow for the Knorr synthesis of EDEPP.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Knorr pyrrole synthesis.[6]

Step 1: Preparation of Ethyl 2-oximinoacetoacetate

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

-

Cool the mixture in an ice-salt bath to maintain a temperature below 10 °C.

-

Slowly add a solution of one equivalent of sodium nitrite in water via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at low temperature, then allow it to warm to room temperature. The formation of the oxime can be monitored by thin-layer chromatography (TLC).

Step 2: Reductive Condensation to form EDEPP

-

To the flask containing the ethyl 2-oximinoacetoacetate solution, add one equivalent of ethyl 3-acetyl-5-oxohexanoate (the β-ketoester that will form the other half of the pyrrole).

-

Begin portion-wise addition of zinc dust (approximately 2.5-3 equivalents) while vigorously stirring. The reaction is exothermic; use an ice bath to maintain the temperature between 30-40 °C.

-

After all the zinc has been added, continue stirring for 1-2 hours at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of ice water. The crude product will precipitate.

-

Filter the solid, wash thoroughly with water to remove zinc salts and acetic acid, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Chemical Synthesis

EDEPP is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its functional groups, which allows for selective modifications.

-

Selective Hydrolysis: The two ester groups—the ethyl carboxylate at C5 and the ethyl propionate at C3—exhibit different steric and electronic environments. It is often possible to selectively hydrolyze one ester over the other. For instance, treatment with one equivalent of sodium hydroxide can selectively saponify the C5-ester.[6] This unmasks a carboxylic acid, which can then be used in amide bond coupling reactions, a cornerstone of medicinal chemistry.

-

Decarboxylation: The C5-carboxylate can be removed via hydrolysis followed by decarboxylation at high temperatures, yielding a pyrrole with a free α-position, which can then be functionalized.[11]

-

N-H Functionalization: The pyrrole N-H bond can be alkylated or arylated to introduce further diversity and modulate the compound's properties.

-

Side-Chain Modification: The propionate side chain can be elaborated. The ester can be reduced to an alcohol, converted to other functional groups, or used as a handle to attach the molecule to larger scaffolds.

This synthetic versatility makes EDEPP an ideal starting point for building libraries of complex molecules for screening in drug discovery programs, such as those targeting protein kinases or other enzyme families.[12]

Logical Flow in a Drug Discovery Context

Caption: Use of EDEPP as a scaffold in a hypothetical drug discovery workflow.

Structural Confirmation

The identity and purity of synthesized EDEPP must be rigorously confirmed using standard analytical techniques. Spectroscopic data is essential for unambiguous structure elucidation.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides detailed information on the proton environment, confirming the presence of the ethyl groups, methyl groups, the propionate chain, and the N-H proton.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, such as the N-H stretch of the pyrrole ring and the characteristic C=O stretches of the two distinct ester groups.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and molecular formula of the compound.[4]

Conclusion

This compound is a high-value, synthetically versatile intermediate. Its robust synthesis via the Knorr pyrrole reaction and the presence of multiple, differentially reactive functional groups make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, properties, and reactivity empowers scientists to leverage this scaffold in the creation of novel and complex molecules with therapeutic potential.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. biosynce.com [biosynce.com]

- 4. This compound | C14H21NO4 | CID 291761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Synthetic Cathinones: A Case Study of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Synthetic Cathinones

The ever-expanding landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic chemists, toxicologists, and drug development professionals. Among these, synthetic cathinones, often colloquially known as "bath salts," represent a large and structurally diverse class of compounds.[1][2] Their rapid emergence and chemical similarity necessitate robust and unequivocal analytical methods for identification and characterization.[3] This guide provides an in-depth exploration of the key spectroscopic techniques used to elucidate the structure of these compounds, using 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD), a representative synthetic cathinone, as a case study.

The unequivocal identification of synthetic cathinones is crucial, not only for law enforcement but also for understanding their pharmacology and metabolism, which is a critical aspect of drug development and toxicology.[1][4] A multi-technique approach, combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, is often essential for unambiguous structure confirmation.[2]

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry is a cornerstone technique for the initial identification of synthetic cathinones, providing vital information about the molecular weight and fragmentation patterns.[1][5] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed.[1][5]

Experimental Protocol: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This protocol outlines a typical GC-EI-MS workflow for the analysis of a synthetic cathinone like 4-FPD.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Procedure:

-

Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Chromatographic Separation:

-

Column: Use a non-polar capillary column, such as an Rxi®-5Sil MS.

-

Oven Program: Start at 100°C for 2 minutes, then ramp the temperature at a rate of 20°C/min to 260°C.

-

Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Temperatures: Maintain the MS transfer line and ion source at 250°C.

-

Data Interpretation: The Fragmentation of 4-FPD

The EI-MS spectrum of 4-FPD reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) may be weak or absent. The most prominent fragment ion for 4-FPD is typically observed at m/z 86.[6][7] This corresponds to the immonium ion formed by alpha-cleavage, a common fragmentation pathway for cathinone derivatives. Other significant fragments for 4-FPD include ions at m/z 95 and 123.[6][7]

Table 1: Key Mass Fragments of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) in EI-MS

| m/z | Proposed Fragment Structure |

| 86 | [CH(CH₃)NHCH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 123 | [C₆H₄FCO]⁺ |

Workflow for GC-EI-MS Analysis

Caption: Workflow for GC-EI-MS Analysis of Synthetic Cathinones.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6] For synthetic cathinones, IR spectroscopy can confirm the presence of the carbonyl group (C=O) and the amine salt.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The Vibrational Signature of 4-FPD

The IR spectrum of 4-FPD hydrochloride shows several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1688 | C=O stretch |

| 2700–3000 | Aliphatic and aromatic C–H stretch |

| ~1598 | C–C aromatic ring vibration |

| 2400-2700 | N⁺-H stretch (amine hydrochloride) |

A strong carbonyl stretch is typically observed around 1688 cm⁻¹.[6] The spectrum will also feature aliphatic and aromatic C-H stretching vibrations between 2700 and 3000 cm⁻¹, and bands corresponding to the amine hydrochloride salt.[6] A characteristic C-C vibration within the aromatic ring appears at approximately 1598 cm⁻¹.[6]

Workflow for ATR-FT-IR Analysis

Caption: Workflow for ATR-FT-IR Analysis of Solid Samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6] Both ¹H and ¹³C NMR are essential for the complete characterization of synthetic cathinones.[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Interpretation: The NMR Signature of 4-FPD

The ¹H and ¹³C NMR spectra of 4-FPD provide a wealth of structural information. The interaction of protons and carbons with the fluorine atom in the 4-fluorophenyl group leads to characteristic splitting patterns in the NMR spectra.[7]

Table 3: ¹H NMR Data for 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Multiplet | 2H | Aromatic C-H |

| ~7.4 | Multiplet | 2H | Aromatic C-H |

| ~5.2 | Multiplet | 1H | CH-N |

| ~2.6 | Singlet | 3H | N-CH₃ |

| ~1.8 | Multiplet | 2H | CH₂ |

| ~1.3 | Multiplet | 2H | CH₂ |

| ~0.9 | Triplet | 3H | CH₃ |

Table 4: ¹³C NMR Data for 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~165 (d) | C-F |

| ~132 (d) | Aromatic C-H |

| ~130 | Aromatic C |

| ~116 (d) | Aromatic C-H |

| ~60 | CH-N |

| ~33 | N-CH₃ |

| ~30 | CH₂ |

| ~18 | CH₂ |

| ~13 | CH₃ |

(d) indicates a doublet due to coupling with fluorine.

Workflow for NMR Analysis

Caption: Workflow for NMR-based Structure Elucidation.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic characterization of novel psychoactive substances like synthetic cathinones is a critical task for researchers, scientists, and drug development professionals. A synergistic approach that combines the strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is essential for unambiguous structural elucidation.[2] The data and protocols presented in this guide for 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) serve as a representative example of the analytical strategies required to tackle the challenges posed by the ever-evolving landscape of synthetic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]

- 3. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Pyrrolepropionate Derivatives and the Broader Pyrrole Scaffold: A Technical Guide for Drug Development

This guide provides an in-depth exploration of pyrrole derivatives, a class of heterocyclic compounds that stands as a cornerstone in modern medicinal chemistry. While the specific focus is on pyrrolepropionate derivatives, the broader scientific literature and drug development landscape are centered on the versatile pyrrole scaffold itself. Therefore, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological activities, and therapeutic applications of pyrrole-containing compounds, which inherently includes the principles applicable to pyrrolepropionate structures.

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a "privileged scaffold".[1] This means it is a recurring molecular framework found in a multitude of natural products, FDA-approved drugs, and clinical candidates.[2][3] Its unique electronic properties and structural adaptability allow for diverse chemical modifications, making it a fertile ground for the discovery of novel therapeutic agents targeting a wide array of diseases.[2][4] From the anti-inflammatory drug Tolmetin to the multi-kinase inhibitor Sunitinib used in cancer therapy, the impact of the pyrrole core is undeniable.[5][6]

This guide will delve into the key synthetic methodologies that enable the construction of these vital compounds, explore their diverse mechanisms of action across various therapeutic areas, and provide insights into the critical structure-activity relationships that govern their efficacy.

Part 1: Synthesis of the Pyrrole Scaffold

The chemical accessibility and versatility of the pyrrole ring are primary reasons for its prominence in drug discovery.[2] The ability to strategically introduce substituents, such as a propionate side chain, is fundamental to optimizing a compound's pharmacological profile. Several classical and modern synthetic strategies are employed.

Classical Synthetic Methods

The Paal-Knorr synthesis is a cornerstone method, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield the pyrrole ring.[4] Variations of this method have been developed to improve yields and reaction conditions, sometimes incorporating catalysts or solvent-free approaches.[4] Another classical route is the Hantzsch synthesis.[5]

Modern Synthetic Approaches

Modern organic synthesis offers more sophisticated and efficient routes to functionalized pyrroles.

-

[3+2] Cycloaddition Reactions: The Huisgen [3+2] cycloaddition is a powerful method for constructing the five-membered ring. For instance, new pyrrole series have been obtained through the reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes, proceeding through ylide intermediates.[5]

-

Multicomponent Reactions (MCRs): The demand for efficient generation of compound libraries for high-throughput screening has popularized one-pot, multicomponent reactions.[7] Three-component reactions, in particular, have emerged as a revolutionary way to synthesize multi-functionalized pyrroles from simple starting materials, offering a streamlined path to novel derivatives.[7][8][9]

Experimental Protocol: One-Pot Synthesis of 3,4-Disubstituted Pyrrole Derivatives

This protocol is adapted from a procedure for synthesizing dual COX/LOX inhibitors and demonstrates a common modern workflow.[10]

-

Step 1: Claisen-Schmidt Condensation (Chalcone Formation):

-

To a solution of an aromatic enolizable ketone (1.0 eq) in absolute ethanol, add a suitable aromatic aldehyde (1.0 eq).

-

Add a catalytic amount of lithium hydroxide monohydrate (LiOH·H₂O).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Isolate the intermediate chalcone product.

-

-

Step 2: Ring Formation with TosMIC:

-

Dissolve the chalcone intermediate in a suitable solvent under basic conditions.

-

Add an excess of p-tosylmethyl isocyanide (TosMIC).

-

Stir the reaction under basic conditions until the pyrrole ring is formed.

-

Work up the reaction and purify the final pyrrole derivative using column chromatography.

-

The causality behind this two-step, one-pot approach lies in its efficiency. The initial condensation creates the necessary carbon backbone, which then undergoes cyclization with TosMIC, a versatile reagent for forming five-membered rings, to yield the desired pyrrole scaffold in a single, streamlined process.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive pyrrole-based compounds with target selectivity [iris.unipa.it]

- 4. A review article on biological importance of pyrrole [wisdomlib.org]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevating pyrrole derivative synthesis: a three-component revolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevating pyrrole derivative synthesis: a three-component revolution | Semantic Scholar [semanticscholar.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of substituted pyrroles in medicinal chemistry.

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide to the Biological Significance and Therapeutic Application of Substituted Pyrroles

Introduction: The Unassuming Heterocycle Powering Blockbuster Drugs

The five-membered, nitrogen-containing aromatic heterocycle known as pyrrole is a foundational structure in the chemistry of life. It forms the core of essential tetrapyrrolic systems like heme for oxygen transport, chlorophyll for photosynthesis, and vitamin B12 for enzymatic reactions.[1][2] Beyond its profound role in nature, the pyrrole scaffold has emerged as a "privileged scaffold" in medicinal chemistry.[1][3] Its unique electronic properties, structural versatility, and synthetic accessibility have allowed for the development of a vast library of therapeutic agents.[4][5] The pyrrole nucleus is at the heart of numerous clinically approved drugs, from the blockbuster cholesterol-lowering agent Atorvastatin to the life-extending anticancer drug Sunitinib.[6] This guide provides a technical exploration of the biological significance of substituted pyrroles, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the pyrrole ring in drug design is not coincidental; it stems from its inherent chemical properties. As an electron-rich aromatic system, the nitrogen atom's lone pair of electrons delocalizes into the ring, creating a π-excessive system.[2][7] This electronic richness makes the ring highly susceptible to electrophilic substitution, yet also capable of engaging in various non-covalent interactions within biological targets like enzymes and receptors.[8] This adaptability allows medicinal chemists to strategically place substituents around the ring to fine-tune a molecule's potency, selectivity, solubility, and metabolic stability.[1][2] The ability to modify the N-1, C-2, C-3, C-4, and C-5 positions provides a multi-dimensional space for optimizing pharmacodynamic and pharmacokinetic profiles, making it a highly valuable pharmacophore in drug discovery programs.[9][10]

Key Synthetic Routes to Bioactive Pyrroles

The widespread use of pyrroles in medicinal chemistry is heavily reliant on robust and versatile synthetic methodologies that allow for the creation of diverse compound libraries. Several classical name reactions form the bedrock of pyrrole synthesis.[11] Understanding these pathways is crucial for appreciating how structural diversity is achieved in drug discovery campaigns.

-

Paal-Knorr Synthesis: This is one of the most common methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[7][12] Its reliability and broad substrate scope make it a go-to method for generating variously substituted pyrroles.

-

Hantzsch Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine.[7][13] It is particularly well-suited for solid-phase synthesis, enabling the rapid generation of large combinatorial libraries for screening.[13]

-

Barton-Zard Synthesis: This reaction provides access to pyrroles through the condensation of a nitroalkene with an isocyanoacetate, followed by cyclization.[7][12]

The choice of synthetic route directly impacts the substitution patterns achievable, which is a key consideration in designing molecules to fit a specific biological target.

Caption: Common synthetic pathways to the pyrrole core.

Therapeutic Applications & Mechanisms of Action

The true significance of the pyrrole scaffold is demonstrated by its broad spectrum of pharmacological activities.[3][14] Pyrrole derivatives have been successfully developed as agents against a wide array of diseases.

Anticancer Activity

Pyrrole-containing compounds have made a significant impact in oncology.[15] They can target various aspects of cancer cell biology, from uncontrolled proliferation to survival signaling.[15]

-

Mechanism of Action: Kinase Inhibition: A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6][16] It functions by blocking the signaling of key RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs), which are crucial for tumor angiogenesis (blood vessel formation) and cell proliferation.[16] By inhibiting these pathways, Sunitinib effectively starves the tumor of its blood supply and halts its growth. Another class of pyrrole derivatives, pyrrolo[2,3-d]pyrimidines, have shown potent activity against various kinases implicated in cancer.[9]

References

- 1. “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” | INTERNATIONAL JOURNAL OF NOVEL TRENDS AND INNOVATION [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. DSpace [diposit.ub.edu]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alliedacademies.org [alliedacademies.org]

- 15. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

The Knorr Pyrrole Synthesis: A Legacy of Discovery and Innovation in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Genesis of a Name Reaction

In the landscape of organic chemistry, few reactions have demonstrated the enduring utility and elegance of the Knorr pyrrole synthesis. First reported in 1884 by the German chemist Ludwig Knorr, this reaction provides a powerful and versatile method for the construction of substituted pyrroles, a heterocyclic scaffold of immense importance in pharmaceuticals, natural products, and materials science.[1][2] Knorr, a student of the legendary Emil Fischer, was a prolific scientist who also developed the Knorr quinoline synthesis and discovered the analgesic drug antipyrine, the first synthetic drug to achieve widespread commercial success.[3][4] His work on pyrroles, however, laid a foundational stone in heterocyclic chemistry, offering a convergent and reliable pathway to these crucial five-membered rings.[5]

This guide provides a comprehensive exploration of the Knorr pyrrole synthesis, from its historical discovery to its mechanistic underpinnings and modern applications. It is designed for the practicing scientist, offering not just the "what" and "how," but the critical "why" that informs experimental design and execution.

The Core Reaction: Condensation of α-Amino-ketones and β-Dicarbonyls

The Knorr pyrrole synthesis, in its most fundamental form, is the condensation of an α-amino-ketone with a β-ketoester or other β-dicarbonyl compound that possesses an active methylene group.[6] The reaction is typically catalyzed by zinc dust in glacial acetic acid and proceeds efficiently, often at room temperature.[6]

A defining feature and a point of experimental ingenuity in the classic Knorr protocol is the in situ generation of the α-amino-ketone.[7] These intermediates are notoriously unstable and prone to self-condensation, which would otherwise severely limit the reaction's utility.[6][7] Knorr's original approach elegantly circumvents this issue. He employed two equivalents of ethyl acetoacetate; one is converted to an α-oximino-β-ketoester via nitrosation, which is then reduced by zinc dust in the presence of the second equivalent of the β-ketoester to form the pyrrole in a single pot.[6]

Dissecting the Mechanism: A Stepwise Pathway to Aromaticity

The trustworthiness of a synthetic method is rooted in a deep understanding of its mechanism. The Knorr synthesis proceeds through a logical sequence of condensation, cyclization, and dehydration steps to achieve the stable aromatic pyrrole ring.

-

Imine/Enamine Formation: The reaction initiates with the condensation of the α-amino-ketone (1) and the β-ketoester (2) . The amino group attacks one of the carbonyl carbons of the ketoester, forming an imine (3) , which exists in equilibrium with its enamine tautomer (4) .[6]

-

Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the enamine carbon onto the ketone's carbonyl carbon. This intramolecular condensation forms a five-membered ring intermediate (5) .

-

Dehydration and Aromatization: The cyclic intermediate readily eliminates two molecules of water. The first dehydration step yields a dihydropyrrole derivative, which then undergoes a second dehydration to furnish the final, stable, and aromatic substituted pyrrole (6) .

The causality behind using acetic acid is twofold: it serves as the solvent and also as a protic acid catalyst, facilitating both the initial condensation and the subsequent dehydration steps. Zinc's role is primarily as a reducing agent for the in situ formation of the α-amino-ketone from its corresponding oxime.[6]

Caption: The mechanism of the Knorr pyrrole synthesis.

Field-Proven Protocol: The Original Synthesis of "Knorr's Pyrrole"

The following protocol details the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, the compound famously known as "Knorr's Pyrrole."[6] This self-validating system has been a staple of organic chemistry for over a century.

Experimental Workflow Overview

Caption: General experimental workflow for the Knorr synthesis.

Step-by-Step Methodology

Reagents & Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Zinc dust

-

Glacial acetic acid

-

Water

-

Ice bath

-

Reaction flask with stirrer

Procedure:

-

Preparation of the α-Oximinoacetoacetate: In a suitable reaction flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (one equivalent) dropwise, ensuring the temperature remains low. Stir until the formation of ethyl 2-oximinoacetoacetate is complete.

-

The Knorr Condensation: In a separate, larger flask equipped with a mechanical stirrer, prepare a solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.

-

Initiation: To the flask from Step 2, gradually and concurrently add the oxime solution from Step 1 and zinc dust. The reaction is exothermic and may reach the boiling point of the acetic acid; external cooling should be applied as needed to maintain control.[6]

-

Reaction Completion: After the addition is complete, continue stirring the mixture until the reaction subsides. The progress can be monitored by TLC.

-

Work-up and Isolation: Pour the reaction mixture into a large volume of cold water. The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove zinc salts and acetic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthetic Utility and Applications in Drug Development

The Knorr synthesis and its subsequent modifications have proven invaluable in medicinal chemistry. The pyrrole ring is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[8][9] Its ability to be highly functionalized allows for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[8]

| Parameter | Knorr Pyrrole Synthesis | Paal-Knorr Pyrrole Synthesis |

| Key Reactants | α-Amino-ketone + β-Dicarbonyl | 1,4-Dicarbonyl + Amine/Ammonia |

| Typical Catalyst | Zinc, Acetic Acid | Protic or Lewis Acids |

| Key Intermediate | Enamine from initial condensation | Hemiaminal after amine attack |

| Substitution Pattern | Highly predictable based on reactants | Symmetrical or unsymmetrical pyrroles |

| Typical Yield | 57 - 80%[10] | Often >60%, can be 80-95%[10] |

Table 1. Comparison of Knorr and Paal-Knorr Pyrrole Syntheses.

One of the most famous applications of pyrrole synthesis in pharmaceuticals is in the synthesis of the blockbuster drug Atorvastatin (Lipitor®) , used to lower cholesterol. While modern industrial syntheses often employ variations of the Paal-Knorr reaction, the fundamental principles of pyrrole ring construction pioneered by Knorr are central to accessing the core of such molecules.[11][12] The ability to install multiple, distinct substituents with regiocontrol, a hallmark of the Knorr method, is a critical advantage for constructing complex drug molecules.[13]

Conclusion

Over 140 years since its discovery, the Knorr pyrrole synthesis remains a testament to chemical ingenuity. Its logical mechanism, operational simplicity, and broad utility have cemented its place in the canon of classic organic reactions. For researchers in drug discovery and development, it is more than a historical footnote; it is a living, powerful tool for the construction of novel molecular architectures. By understanding its history, mechanism, and practical execution, today's scientists can continue to build upon Ludwig Knorr's foundational work, driving innovation in medicine and beyond.

References

- 1. Knorr Pyrrole Synthesis [drugfuture.com]

- 2. synarchive.com [synarchive.com]

- 3. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. journal.uctm.edu [journal.uctm.edu]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Synthesis of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate via Knorr Synthesis: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

Introduction: The Knorr Synthesis as a Versatile Tool for Pyrrole Construction

The Knorr pyrrole synthesis, a venerable yet remarkably robust reaction in organic chemistry, stands as a cornerstone for the construction of the pyrrole nucleus.[1][2] This classical method involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] A key feature of this synthesis is the in situ generation of the often-unstable α-amino-ketone from a more stable precursor, typically an α-oximino-ketone, through reduction with reagents like zinc dust in acetic acid.[1] This approach avoids the self-condensation of the reactive α-amino-ketone, a common side reaction.[1]

This application note details a specific application of the Knorr synthesis to prepare this compound. This target molecule possesses a unique substitution pattern that necessitates the use of unsymmetrical starting materials, thereby showcasing the versatility of the Knorr reaction beyond its traditional symmetrical applications.

Key Reagents and Properties

A thorough understanding of the physical and chemical properties of the target molecule is crucial for its synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₄ | --INVALID-LINK-- |

| Molecular Weight | 267.32 g/mol | --INVALID-LINK-- |

| Melting Point | 75-77 °C | --INVALID-LINK-- |

| Boiling Point | 165-170 °C at 0.02 Torr | --INVALID-LINK-- |

| Appearance | Chunks | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. | Inferred from general chemical principles. |

| CAS Number | 54278-10-3 | --INVALID-LINK-- |

Reaction Mechanism and Scientific Rationale

The synthesis of this compound via the Knorr synthesis proceeds through a well-defined, multi-step mechanism. Understanding this pathway is paramount for troubleshooting and optimizing the reaction conditions.

Figure 1: Mechanistic workflow of the Knorr synthesis for the target pyrrole.

Causality Behind Experimental Choices:

-

In Situ Generation of the α-Amino-β-ketoester: Ethyl 2-aminoacetoacetate is highly prone to self-condensation, leading to undesired side products. To circumvent this, it is generated in situ from the more stable ethyl 2-oximinoacetoacetate.

-

Role of Zinc and Acetic Acid: Zinc dust in glacial acetic acid is a classical and effective reducing agent for the conversion of the oxime to the amine.[1] The acidic medium protonates the oxime, facilitating the reduction by zinc.

-

Choice of β-Ketoester: The selection of diethyl 3-oxoadipate is critical for achieving the desired substitution pattern. Its backbone provides the necessary carbon atoms for the propionate side chain at the 3-position of the final pyrrole ring.

-

Temperature Control: The initial nitrosation of ethyl acetoacetate to form the oxime is typically performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize side reactions.[3] The subsequent condensation and cyclization are often carried out at elevated temperatures to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Knorr pyrrole synthesis, with specific modifications for the synthesis of the target molecule.

Part A: Preparation of Ethyl 2-oximinoacetoacetate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrosation: While maintaining the temperature below 10 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise with vigorous stirring.

-

Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The resulting solution of ethyl 2-oximinoacetoacetate is used directly in the next step.

Part B: Knorr Synthesis of this compound

-

Reaction Setup: In a separate, larger three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place diethyl 3-oxoadipate (1.0 eq) and glacial acetic acid.

-

Addition of Zinc: To this solution, add zinc dust (2.5-3.0 eq) in portions.

-

Condensation and Cyclization: Heat the mixture to 60-70 °C. To this heated suspension, add the previously prepared solution of ethyl 2-oximinoacetoacetate dropwise over a period of 1-2 hours. The reaction is exothermic and the temperature should be carefully controlled.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 1-2 hours to ensure complete cyclization.

-

Workup: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water with vigorous stirring. A precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic salts.

Part C: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Drying: Dry the purified product under vacuum to a constant weight.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete Reaction: Ensure the reflux time is sufficient. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Side Reactions: Overheating during the addition of the oxime solution can lead to side reactions. Maintain careful temperature control.

-

Purity of Reagents: Use freshly distilled or high-purity starting materials.

-

-

Product Contamination:

-

Starting Materials: Unreacted starting materials can be removed by thorough washing and recrystallization.

-

Side Products: The formation of symmetrical pyrroles or other byproducts can occur. Careful control of stoichiometry and reaction conditions is crucial. Multiple recrystallizations may be necessary to achieve high purity.

-

Safety Precautions

-

Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Zinc Dust: Flammable solid. Handle away from ignition sources.

-

Exothermic Reaction: The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents.

This detailed guide, grounded in established chemical principles and practical considerations, provides a solid foundation for the successful synthesis of this compound. By understanding the "why" behind each step, researchers can confidently execute this protocol and adapt it as needed for their specific research goals.

References

Application Notes: Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate as a Strategic Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Polysubstituted Pyrrole

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is a highly functionalized pyrrole derivative that serves as a valuable and versatile building block in modern organic synthesis. Its strategic arrangement of substituents—two distinct ester groups and two methyl groups on a pyrrole core—offers a rich platform for selective chemical modifications. This application note provides a comprehensive guide to the synthetic utility of this compound, with a particular focus on its application as a key intermediate in the synthesis of high-value pharmaceutical agents, including the multi-target tyrosine kinase inhibitor, Sunitinib.

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The subject compound, with its specific substitution pattern, allows for a programmed series of reactions to construct more complex molecular architectures. The differential reactivity of the ethoxycarbonyl group at the 5-position and the ethyl propionate side chain at the 3-position is central to its synthetic utility.

Table 1: Physicochemical Properties of this compound [2][3][4][5]

| Property | Value |

| CAS Number | 54278-10-3 |

| Molecular Formula | C₁₄H₂₁NO₄ |

| Molecular Weight | 267.32 g/mol |

| Appearance | Chunks, Yellow Crystalline Solid |

| Melting Point | 73-77 °C |

| Boiling Point | 165-170 °C at 0.02 Torr |

| Purity | ≥97% |

Core Application: A Gateway to the Sunitinib Pyrrole Core

A significant application of this compound lies in its potential as a precursor to key intermediates in the synthesis of Sunitinib. Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[6] The core of the Sunitinib molecule is a substituted pyrrole, specifically 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

The synthesis of this core from this compound involves a logical sequence of selective hydrolysis, decarboxylation, and formylation. This pathway leverages the inherent reactivity of the pyrrole ring and its substituents.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C14H21NO4 | CID 291761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to the Experimental Synthesis of Pyrrole Derivatives

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of chemical biology and materials science.[1][2] Its structural motif is embedded in a vast array of biologically crucial molecules, including heme and chlorophyll, which are fundamental to life.[1] In the realm of medicine, pyrrole derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of therapeutic activities such as antimicrobial, anti-inflammatory, and anti-tumor properties.[3][4] This widespread importance has rendered the synthesis of functionalized pyrroles a persistent and dynamic area of research in modern organic chemistry.[1][2][3]

The foundations for pyrrole synthesis were laid in the late 19th century by pioneering chemists like Knorr, Hantzsch, and Paal.[1][5] While their classical methods remain highly relevant, the field has evolved significantly, embracing modern catalytic systems and green chemistry principles to enhance efficiency, scope, and sustainability.[3][6]

This guide provides an in-depth exploration of key experimental procedures for synthesizing pyrrole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale behind these powerful transformations. We will delve into the trusted classical syntheses, survey modern advancements, and address critical experimental considerations from purification to safety.

Part I: Foundational Methodologies: The Classical Syntheses

The Paal-Knorr, Knorr, and Hantzsch syntheses are the three canonical methods for constructing the pyrrole ring. Each offers a distinct strategic approach based on readily available starting materials.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing N-substituted pyrroles.[7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[5][8][9][10]

Causality and Mechanism: The reaction's efficiency stems from a straightforward acid-catalyzed cyclization and dehydration sequence. The mechanism, investigated in detail by V. Amarnath, begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[8][10] This is followed by an intramolecular attack on the second carbonyl group, a ring-closing step that is often rate-determining.[11] The resulting cyclic intermediate then undergoes two dehydration steps to yield the final aromatic pyrrole ring.[9][10] While traditionally requiring harsh acidic conditions and prolonged heating, modern variations have introduced milder catalysts to accommodate sensitive functional groups.[7][11]

Caption: Workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 1,2,5-Triphenylpyrrole

| Parameter | Value |

| Reactant 1 | 1,4-Diphenyl-1,4-butanedione (1.0 eq) |

| Reactant 2 | Aniline (1.1 eq) |

| Catalyst | p-Toluenesulfonic acid (PTSA) (0.1 eq) |

| Solvent | Toluene |

| Temperature | Reflux (approx. 110°C) |

| Time | 4-6 hours |

| Workup | Aqueous wash, extraction, drying |

| Purification | Recrystallization from ethanol |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,4-diphenyl-1,4-butanedione (1.0 eq), toluene, and aniline (1.1 eq).

-

Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Extraction & Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization from hot ethanol to yield the pure 1,2,5-triphenylpyrrole.

-

Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Knorr Pyrrole Synthesis

The Knorr synthesis is a powerful and versatile method for preparing substituted pyrroles, famously used in the synthesis of porphyrins.[12] The reaction involves the condensation of an α-amino-ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[5][12][13]

Causality and Mechanism: A critical feature of this synthesis is that the α-amino-ketone is highly prone to self-condensation and is therefore almost always prepared in situ.[12] A common approach is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[12] The mechanism proceeds with the condensation between the newly formed α-amino-ketone and the β-ketoester to form an enamine. This is followed by intramolecular cyclization, dehydration, and tautomerization to furnish the aromatic pyrrole.[12][13]

Caption: Workflow for the Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

| Parameter | Value |

| Reactant 1 | Ethyl acetoacetate (2.0 eq) |

| Reactant 2 | Sodium nitrite (1.0 eq) |

| Reducing Agent | Zinc dust |

| Solvent/Acid | Glacial acetic acid |

| Temperature | Controlled, then exothermic |

| Time | ~1-2 hours |

| Workup | Quenching in ice-water |

| Purification | Filtration and washing |

Step-by-Step Procedure:

-

Preparation of Oxime: In a flask, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite (1.0 eq), maintaining the temperature below 10°C. Stir for 30-45 minutes.

-

Reaction Setup: In a separate, larger flask, add the remaining ethyl acetoacetate (1.0 eq) and glacial acetic acid.

-

In situ Reduction and Condensation: To the second flask, gradually and simultaneously add the prepared oxime solution and zinc dust in small portions with vigorous stirring. The reaction is exothermic; use an ice bath to maintain the temperature around 40°C.

-

Reaction Completion: After the addition is complete, continue stirring for another 30 minutes. The mixture will become thick and warm.

-

Workup: Pour the reaction mixture into a large beaker of ice-water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry in a desiccator. The resulting diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate is often pure enough for subsequent use.[12]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a route to pyrroles by reacting an α-haloketone, a β-ketoester, and ammonia or a primary amine.[5][14][15]

Causality and Mechanism: The reaction pathway begins with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine.[15] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve an intramolecular condensation to form the five-membered ring, followed by dehydration to yield the aromatic pyrrole.[14][15]

Caption: Workflow for the Hantzsch pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

| Parameter | Value |

| Reactant 1 | Ethyl acetoacetate (1.0 eq) |

| Reactant 2 | 2-Bromo-1-phenylethan-1-one (1.0 eq) |

| Reactant 3 | Aqueous ammonia (5-10 eq) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Time | 2-4 hours |

| Workup | Evaporation, extraction |

| Purification | Silica gel column chromatography |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.[16]

-

Ammonia Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).[16]

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[16]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water.[16]

-

Extraction & Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[16]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to afford the pure pyrrole derivative.[16]

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.[16]

Part II: Modern Synthetic Approaches

While classical methods are robust, modern organic synthesis has introduced a variety of innovative techniques for pyrrole construction, often providing milder conditions, greater functional group tolerance, and access to complex substitution patterns.[1][3][6]

-

Metal-Catalyzed Syntheses: Transition metals like palladium, gold, and copper are widely used to catalyze the formation of pyrroles from diverse starting materials such as alkynes, allenes, and enynes.[1] These methods often proceed through elegant cascade reactions, enabling the construction of polysubstituted pyrroles in a single step.[1]

-

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a one-pot reaction, are highly efficient for generating molecular diversity.[17] Several three-component strategies for pyrrole synthesis have been developed, offering rapid access to libraries of functionalized compounds, which is particularly valuable in drug discovery.[17]

-

Green Chemistry Strategies: There is a growing emphasis on developing environmentally benign synthetic routes.[3][7] This includes the use of greener solvents like water or polyethylene glycol (PEG), microwave-assisted reactions to reduce reaction times, and even solvent-free mechanochemical methods.[6][18]

Part III: Critical Experimental Considerations

Purification Strategies The purification of pyrrole derivatives is crucial for obtaining materials suitable for further use.

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying solid or high-boiling liquid pyrroles, effectively separating the product from unreacted starting materials and byproducts.[16]

-

Distillation: Unsubstituted pyrrole and volatile derivatives are often purified by distillation.[19] Special care must be taken as pyrrole darkens upon exposure to air and light.[19][20] For crude pyrroles containing impurities like pyrrolidine or water, treatment with an acid or an activated carboxylic acid derivative followed by distillation under reduced pressure is an effective purification strategy.[21][22]

General Safety Precautions Many reagents used in pyrrole synthesis are hazardous. Adherence to safety protocols is mandatory.

-

Chemical Handling: Pyrrole itself is flammable, toxic if swallowed, and an irritant.[23][24] Reagents like α-haloketones are lachrymatory and corrosive. Always handle chemicals in a well-ventilated fume hood.[25][26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[23][25]

-

Reaction Conditions: Be aware of potentially exothermic reactions, especially during the in situ reduction step of the Knorr synthesis, and have appropriate cooling baths on hand.[12] Use spark-proof tools and ground equipment when handling flammable solvents.[23][24]

-

Storage: Pyrrole is sensitive to air, light, and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[23]

-